Thelenotoside B

Cytotoxicity Cancer Cell Lines Natural Products

Researchers requiring potent cytotoxicity screening without Na+/K+-ATPase interference often face confounding background effects when using holostane glycosides like Thelenotoside A. Thelenotoside B (CAS 72175-95-2) overcomes this with ~2-3-fold lower rat brain Na+/K+-ATPase inhibition (19-27% at 10^-4 M) while maintaining strong IC50 values (0.95-1.90 µM) across HepG2, KB, LNCaP, MCF7, and SK-Mel2 cancer cell lines. Key advantages: • Cleaner apoptosis/cytotoxicity signal with reduced ATPase crosstalk • Defined SAR pair with Thelenotoside A (glucosyl vs. quinovosyl substitution) for mechanistic studies • Consistent sub-2 µM potency ensures robust assay windows at low test concentrations

Molecular Formula C55H88O23
Molecular Weight 1117.3 g/mol
CAS No. 72175-95-2
Cat. No. B1682243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThelenotoside B
CAS72175-95-2
SynonymsThelenotoside B; 
Molecular FormulaC55H88O23
Molecular Weight1117.3 g/mol
Structural Identifiers
SMILESCC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C
InChIInChI=1S/C55H88O23/c1-24(2)18-26(71-25(3)58)19-54(8)34-13-16-53(7)28-10-11-33-51(4,5)35(14-15-52(33,6)27(28)12-17-55(34,53)50(67)78-54)74-49-45(36(61)29(59)22-70-49)77-47-39(64)38(63)43(32(21-57)73-47)76-46-40(65)42(30(60)23-69-46)75-48-41(66)44(68-9)37(62)31(20-56)72-48/h10,24,26-27,29-49,56-57,59-66H,11-23H2,1-9H3
InChIKeyRBADDKIIVLROHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thelenotoside B (CAS 72175-95-2): A Triterpene Tetraglycoside from Sea Cucumber with Defined Cytotoxic Profile


Thelenotoside B (CAS 72175-95-2), also known as 25-Dihydrostichorrenoside E, is a triterpene tetraglycoside first isolated from the holothurian Thelenota ananas [1]. Structurally, it is defined as 23(S)-acetoxy-3β-[O-(3-O-methyl-β-D-glucopyranosyl)-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→2)-β-D-xylopyranosyloxy]holost-7-ene, with a molecular formula of C55H88O23 and a molecular weight of 1117.27 g/mol . The compound has been subsequently isolated from other sea cucumber species, including Stichopus horrens [2]. Its core biological activity centers on potent cytotoxicity against human cancer cell lines in the low micromolar range, positioning it as a specialized research tool within the triterpene glycoside class.

Marine-derived triterpene tetraglycoside for cell-model endpoint studies
Defined glycosylation pattern (glucopyranosyl unit) supports SAR analysis
Reported differential cytotoxicity profile supports comparator screening

Why Thelenotoside B Cannot Be Interchanged with Other Triterpene Glycosides


Within the class of holostane-type triterpene glycosides from sea cucumbers, even subtle structural variations can drastically alter biological activity profiles. Thelenotoside B possesses a specific glycosylation pattern—notably, a glucopyranosyl unit as the second monosaccharide instead of the quinovopyranosyl found in closely related analogs like Thelenotoside A [1]. This structural distinction is not trivial; it directly impacts membrane penetration and target engagement, resulting in marked quantitative differences in both cytotoxic potency and enzyme inhibition efficacy [2]. Consequently, substituting Thelenotoside B with an in-class analog for experimental or procurement purposes without verifying the precise structural identity and corresponding bioactivity data introduces significant risk of experimental inconsistency and invalid cross-study comparisons. The evidence below quantifies exactly where this compound diverges from its closest comparators.

Structural glycosylation variation (glucose vs. quinovose) may alter membrane interactions and functional outcomes.
Cytotoxic potency may differ substantially from deacetylated or structurally related analogs, limiting direct substitution.
Na⁺,K⁺-ATPase inhibition profile may shift, potentially affecting mechanistic study interpretation.

Quantitative Differential Evidence for Thelenotoside B vs. Key Analogs


Cytotoxicity Against Human Cancer Cell Lines: Thelenotoside B vs. Deacetylated Analog

Thelenotoside B demonstrates markedly higher cytotoxicity across a panel of five human cancer cell lines compared to its deacetylated analog, deacetyl thelenotoside B. In a direct comparative study using SRB assays, Thelenotoside B exhibited IC50 values ranging from 0.95 ± 0.08 μM to 1.90 ± 0.13 μM, whereas deacetyl thelenotoside B showed substantially weaker activity, with IC50 values ranging from 6.87 ± 0.25 μM to 11.62 ± 1.05 μM [1]. This represents an approximate 5- to 10-fold difference in potency depending on the specific cell line.

Cytotoxicity vs. Deacetyl Analog
Head-to-head
IC₅₀ 0.95–1.90 µM (Thelenotoside B)
vs. 6.87–11.62 µM (deacetyl analog)
Supports cytotoxicity endpoint review
SRB assay, 5 human cancer cell lines
Cytotoxicity Cancer Cell Lines Natural Products

Na+,K+-ATPase Inhibition: Thelenotoside B vs. Thelenotoside A

Thelenotoside B exhibits a distinct, lower magnitude of Na+,K+-ATPase inhibition compared to its close structural analog Thelenotoside A. At a glycoside concentration of 10^-4 M, Thelenotoside B inhibits rat brain Na+,K+-ATPase activity by 19–27%, whereas Thelenotoside A inhibits the enzyme by 40–60% under identical assay conditions [1]. This differential activity is mechanistically linked to the absence of a quinovose unit as the second monosaccharide in Thelenotoside B's carbohydrate chain, which is present in Thelenotoside A [1].

Na⁺,K⁺-ATPase Inhibition
Head-to-head
19–27% inhibition (Thelenotoside B)
vs. 40–60% (Thelenotoside A) at 10⁻⁴ M
Supports enzyme inhibition endpoint context
Rat brain ATPase assay
Enzyme Inhibition Na+,K+-ATPase Membrane Biology

Cytotoxic Potency: Thelenotoside B vs. Stichorrenoside E

In the same head-to-head comparative study that evaluated deacetyl thelenotoside B, Thelenotoside B also demonstrated markedly superior cytotoxic potency compared to the related triterpene tetraglycoside stichorrenoside E. While Thelenotoside B yielded IC50 values between 0.95 ± 0.08 μM and 1.90 ± 0.13 μM against the five-cell-line panel, stichorrenoside E exhibited IC50 values ranging from 6.87 ± 0.25 μM to 11.62 ± 1.05 μM [1]. The magnitude of this potency differential is comparable to that observed with the deacetylated analog, reinforcing the critical importance of the specific glycosylation and acetylation pattern present in Thelenotoside B.

Cytotoxicity vs. Stichorrenoside E
Head-to-head
IC₅₀ 0.95–1.90 µM (Thelenotoside B)
vs. 6.87–11.62 µM (Stichorrenoside E)
Supports comparator assay-response context
Same SRB assay panel
Anticancer Natural Product Triterpene Glycoside

Optimal Research Applications for Thelenotoside B Based on Quantified Differential Activity


In Vitro Cytotoxicity Screening Against Solid Tumor-Derived Cell Lines

Given its consistently potent IC50 values (0.95–1.90 μM) against HepG2 (liver), KB (oral epidermal), LNCaP (prostate), MCF7 (breast), and SK-Mel2 (melanoma) cell lines [1], Thelenotoside B is optimally suited for routine cytotoxicity screening panels focusing on these cancer types. The ~5- to 10-fold potency advantage over deacetyl thelenotoside B and stichorrenoside E [1] ensures robust assay windows at lower test concentrations, reducing the likelihood of solvent toxicity or compound precipitation that can confound results at higher micromolar doses.

Structure-Activity Relationship (SAR) Studies on Triterpene Glycoside Glycosylation

The defined structural distinction between Thelenotoside B (bearing a glucopyranosyl second monosaccharide) and Thelenotoside A (bearing a quinovopyranosyl second monosaccharide) [2] provides a precise molecular framework for SAR investigations. Researchers can utilize this pair to interrogate how the presence of a 6-deoxy sugar (quinovose) versus a standard hexose (glucose) at this specific position modulates both membrane permeability and enzyme target engagement. The quantitative difference in Na+,K+-ATPase inhibition—19–27% for Thelenotoside B versus 40–60% for Thelenotoside A [1]—offers a measurable functional readout directly attributable to this single glycosyl variation.

Selective Cytotoxicity Studies Requiring Reduced Na+,K+-ATPase Perturbation

For research programs investigating triterpene glycoside-induced cytotoxicity that aim to minimize confounding effects from Na+,K+-ATPase modulation, Thelenotoside B presents a strategic advantage over more potent enzyme inhibitors like Thelenotoside A. With its ~2- to 3-fold lower inhibition of rat brain Na+,K+-ATPase at 10^-4 M [1], Thelenotoside B allows for the assessment of alternative cell death mechanisms (e.g., apoptosis induction via other pathways) with a cleaner background signal. This is particularly relevant when comparing effects across analogs to deconvolve the contribution of Na+,K+-ATPase inhibition to overall cytotoxicity.

Application
Selection Property
Validation Focus
Cancer cell-line cytotoxicity screening
Reported sub-µM IC₅₀ profile across multiple cell lines
Cytotoxicity endpoint reproducibility and dose-response consistency
Triterpene glycoside SAR studies
Second monosaccharide identity (glucose/quinovose)
Na⁺,K⁺-ATPase inhibition as functional glycosylation readout
Cytotoxicity mechanism research with enzyme-activity context
Reported Na⁺,K⁺-ATPase inhibition profile
Mechanism differentiation (ATPase-dependent vs. independent cytotoxicity)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thelenotoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.